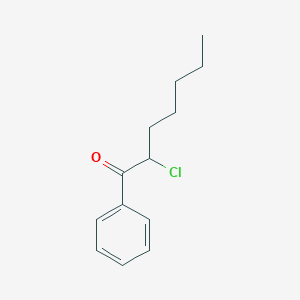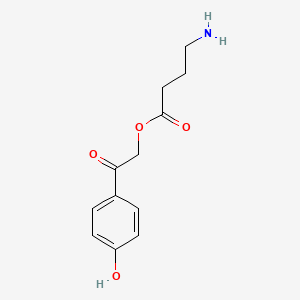![molecular formula C13H8O B12555760 1H-Benz[f]inden-1-one CAS No. 159113-90-3](/img/structure/B12555760.png)
1H-Benz[f]inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz[f]inden-1-one is a polycyclic aromatic ketone with a unique structure that includes a fused benzene and indene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benz[f]inden-1-one can be synthesized through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes that ensure high yields and selectivity. For example, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates has been successfully employed to produce indanones in good to excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benz[f]inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted indanones
Applications De Recherche Scientifique
1H-Benz[f]inden-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Benz[f]inden-1-one involves its interaction with various molecular targets and pathways. For instance, its bioactive derivatives may interact with enzymes or receptors, leading to specific biological effects. The exact pathways can vary depending on the specific application and the nature of the derivatives used .
Comparaison Avec Des Composés Similaires
- 1H-Indene-1-one
- 2,3-Dihydro-1H-indene-1-one
- 1H-Indazole
Comparison: 1H-Benz[f]inden-1-one is unique due to its fused benzene and indene ring system, which imparts distinct chemical and physical properties. Compared to 1H-Indene-1-one, it has a more complex structure, leading to different reactivity and applications. 2,3-Dihydro-1H-indene-1-one and 1H-Indazole also share some structural similarities but differ in their specific functional groups and resulting chemical behavior .
Propriétés
Numéro CAS |
159113-90-3 |
|---|---|
Formule moléculaire |
C13H8O |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
cyclopenta[b]naphthalen-3-one |
InChI |
InChI=1S/C13H8O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-8H |
Clé InChI |
GKNABNSMFLSGJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


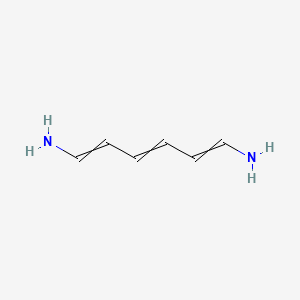
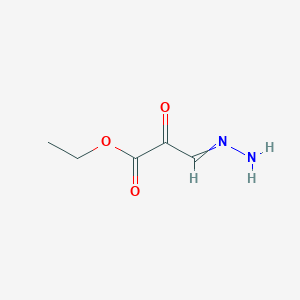
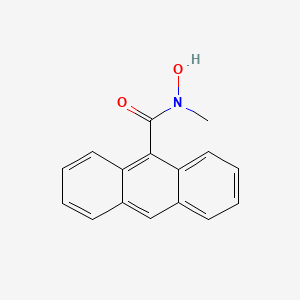
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)
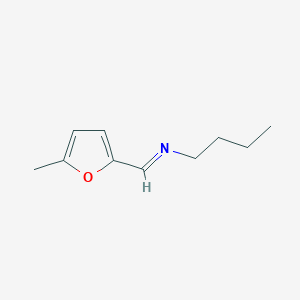
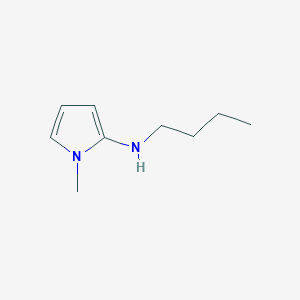
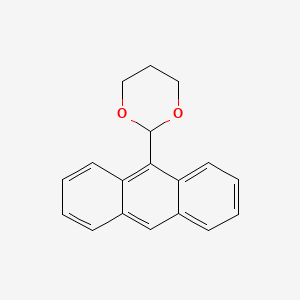
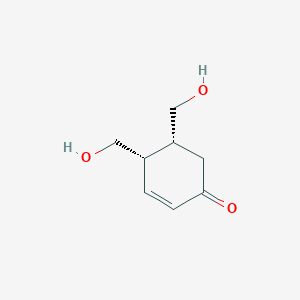
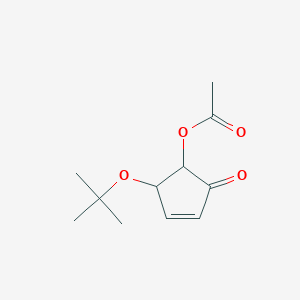
![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
